molecular formula C7H3ClN4 B1504469 7-Chloropyrazolo[1,5-A]pyrimidine-3-carbonitrile CAS No. 1159982-97-4

7-Chloropyrazolo[1,5-A]pyrimidine-3-carbonitrile

Cat. No.: B1504469
CAS No.: 1159982-97-4
M. Wt: 178.58 g/mol
InChI Key: XXUKSBBIJKPEOT-UHFFFAOYSA-N
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Description

7-Chloropyrazolo[1,5-A]pyrimidine-3-carbonitrile is a chemical compound with the molecular formula C7H3ClN4. It is a derivative of pyrazolo[1,5-a]pyrimidine, featuring a chlorine atom at the 7th position and a cyano group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloropyrazolo[1,5-A]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a suitable pyrazolopyrimidine derivative with a chlorinating agent, such as thionyl chloride, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 7-Chloropyrazolo[1,5-A]pyrimidine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and solvents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

7-Chloropyrazolo[1,5-A]pyrimidine-3-carbonitrile has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to understand cellular processes.

  • Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

7-Chloropyrazolo[1,5-A]pyrimidine-3-carbonitrile is similar to other pyrazolo[1,5-a]pyrimidine derivatives, such as 7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile and 5-chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile. its unique chlorine substitution at the 7th position distinguishes it from these compounds, potentially leading to different chemical and biological properties.

Comparison with Similar Compounds

  • 7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile

  • 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

This comprehensive overview provides a detailed understanding of 7-Chloropyrazolo[1,5-A]pyrimidine-3-carbonitrile, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

7-chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4/c8-6-1-2-10-7-5(3-9)4-11-12(6)7/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUKSBBIJKPEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)C#N)N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678367
Record name 7-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159982-97-4
Record name 7-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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